2-(Bromomethyl)-4-methoxyquinazoline

Organic synthesis SN2 reactivity Alkylating agent

2-(Bromomethyl)-4-methoxyquinazoline delivers unmatched precision for quinazoline-focused drug discovery. The C2 bromomethyl handle enables rapid diversification via nucleophilic displacement or cross-coupling, while the 4-methoxy group provides a fixed electronic anchor essential for reproducible SAR. Substituting with 2-chloromethyl or 4-unsubstituted variants introduces IC50 shifts exceeding 10-fold — choose the authentic scaffold to ensure target potency and selectivity data integrity. Ideal for kinase inhibitor libraries, BRD4 bromodomain probe synthesis, and SETD8/DNMT inhibitor optimization.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
Cat. No. B8733686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-methoxyquinazoline
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=CC=CC=C21)CBr
InChIInChI=1S/C10H9BrN2O/c1-14-10-7-4-2-3-5-8(7)12-9(6-11)13-10/h2-5H,6H2,1H3
InChIKeyKYAPAOHLPIORMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-4-methoxyquinazoline Procurement Guide for Kinase and Epigenetic Inhibitor Synthesis


2-(Bromomethyl)-4-methoxyquinazoline (CAS 188861-56-5) is a bifunctional quinazoline building block featuring a reactive bromomethyl electrophile at the C2 position and an electron-donating methoxy group at the C4 position. Quinazoline scaffolds constitute the core pharmacophore of multiple FDA-approved kinase inhibitors and epigenetic modulators, with the 2- and 4-positions recognized as critical determinants of target binding and selectivity [1]. The compound is supplied at 95%+ purity (typical) with a molecular weight of 253.09 g/mol . Its synthetic accessibility via benzylic bromination of 2-methyl-4-methoxyquinazoline using N-bromosuccinimide has been documented in the primary literature .

Why 2-(Bromomethyl)-4-methoxyquinazoline Cannot Be Replaced by Generic Quinazoline Building Blocks in Hit-to-Lead Optimization


Generic quinazoline building blocks are not functionally interchangeable due to the narrow and position-specific structure-activity relationships (SAR) governing quinazoline-based inhibitor design. Systematic SAR studies across multiple therapeutic targets (BRD4, SETD8, VEGF receptor kinases, and DNMT) consistently demonstrate that substituent identity at the C2 and C4 positions exerts decisive influence on target potency, with even minor alterations (e.g., halogen substitution at C2 versus C4, or methoxy versus hydrogen at C4) producing IC₅₀ shifts exceeding 10-fold [1]. Substituting 2-(bromomethyl)-4-methoxyquinazoline with a 2-chloromethyl analog, a 4-unsubstituted variant, or a regioisomeric bromomethyl quinazoline introduces alterations to electrophilic reactivity, electronic distribution, and steric profile that cannot be compensated for by downstream synthetic adjustments [2]. The evidence presented below establishes quantitative differentiation dimensions supporting informed procurement decisions.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-4-methoxyquinazoline Relative to Structural Analogs


C2 Bromomethyl Electrophilicity Advantage over C2 Chloromethyl in Nucleophilic Displacement Reactions

The C2 bromomethyl group exhibits significantly enhanced leaving-group capacity compared to the chloromethyl analog, translating to higher synthetic efficiency in nucleophilic substitution reactions used to generate quinazoline derivative libraries. The difference in leaving-group propensity stems from the lower carbon-halogen bond dissociation energy of C-Br relative to C-Cl, a well-established principle in benzylic halide reactivity [1]. This enhanced electrophilicity enables reaction completion under milder conditions (lower temperature, shorter duration) with reduced competing side reactions, a critical advantage when coupling to base-sensitive or thermally labile pharmacophores [2].

Organic synthesis SN2 reactivity Alkylating agent

Regioselective Metalation and Cross-Coupling Compatibility at C2 Position

The C2 bromomethyl substitution pattern is explicitly validated for metal-catalyzed cross-coupling applications, particularly as a precursor to heteroaryl zinc intermediates. Patent literature discloses that heteroaryl bromides at the C2 position of quinazolines undergo efficient insertion with zinc metal to generate organozinc species suitable for Negishi coupling, whereas the corresponding C4-bromomethyl regioisomer exhibits markedly different reactivity and regioselectivity in metalation due to altered electronic distribution from the adjacent pyrimidine nitrogens [1]. The 4-methoxy substituent further modulates electron density on the quinazoline ring, influencing both the rate of oxidative addition and the stability of the resulting organometallic intermediate [2].

Metal-catalyzed coupling Organozinc chemistry Drug discovery

4-Methoxy Substitution Impact on Quinazoline Core Electronics and Target Binding

The 4-methoxy group is not merely a spectator substituent; SAR studies on quinazoline-based BRD4 inhibitors establish that substitution at the 2- and 4-positions directly governs inhibitor-protein interactions and target affinity. Co-crystallographic analysis of lead compound CN750 with BRD4 (BD1) reveals specific binding interactions mediated by substituents at these positions [1]. Additionally, in quinazoline SETD8 inhibitors, variation at the C4 position (methoxy versus hydrogen) alters electronic distribution sufficiently to modify potency against the methyltransferase target [2]. The 4-methoxy group provides an electron-donating effect that stabilizes the quinazoline core while maintaining compatibility with subsequent functionalization at the C2 bromomethyl handle.

Structure-activity relationship BRD4 inhibition Epigenetics

Synthetic Accessibility and Yield Advantages Relative to Alternative Substitution Patterns

The synthesis of 2-(bromomethyl)-4-methoxyquinazoline proceeds via benzylic bromination of 2-methyl-4-methoxyquinazoline using N-bromosuccinimide, a transformation that leverages the activated benzylic C-H bond at the C2 position. This regioselective functionalization strategy is documented in the primary literature as proceeding under radical initiation conditions with predictable regiochemical outcome . In contrast, direct bromomethylation at alternative quinazoline positions (e.g., C5, C6, C7, C8) requires distinct synthetic approaches and often suffers from competing side reactions due to differential electronic activation across the fused heteroaromatic system [1]. The documented synthetic route to the target compound is both precedent-supported and scalable.

Process chemistry Synthetic efficiency Building block

High-Value Application Scenarios for 2-(Bromomethyl)-4-methoxyquinazoline in Drug Discovery and Chemical Biology


Generation of Diverse C2-Substituted Quinazoline Libraries for Kinase Inhibitor Screening

The bromomethyl electrophile enables rapid diversification of the quinazoline scaffold through nucleophilic displacement with amines, thiols, alkoxides, and carbanions, generating screening libraries targeting ATP-binding pockets of receptor tyrosine kinases. The C2 substituent occupies the solvent-exposed region or ribose pocket in kinase active sites, with SAR studies confirming that substituent identity at this position directly modulates kinase selectivity profiles [1]. The 4-methoxy group maintains favorable electronic properties while remaining compatible with parallel functionalization at C6 and C7 positions.

Synthesis of BRD4 and Epigenetic Reader Domain Probe Compounds

The 4-methoxyquinazoline core with a functionalizable C2 handle matches the pharmacophoric requirements identified for BRD4 bromodomain inhibitors, where the 2- and 4-positions form critical interactions with the acetyl-lysine recognition pocket [1]. The bromomethyl group provides a conjugation handle for attaching solubility-enhancing moieties or biotin tags for target engagement studies, while the 4-methoxy substituent contributes to binding affinity through hydrophobic contacts with the WPF shelf region of the bromodomain.

Preparation of Organometallic Intermediates for Negishi and Suzuki-Miyaura Coupling

The C2 bromomethyl group serves as an entry point to organozinc and organoboron intermediates, enabling C-C bond formation at the 2-position via palladium-catalyzed cross-coupling. Patent literature explicitly validates heteroaryl zinc intermediate preparation from quinazoline bromides for downstream diversification [2]. This reactivity profile is particularly valuable for incorporating aryl, heteroaryl, and alkenyl groups that are inaccessible through direct nucleophilic substitution.

Synthesis of SETD8 Methyltransferase and DNA Methyltransferase Inhibitor Candidates

The 2,4-disubstituted quinazoline scaffold corresponds to the core template of validated SETD8 inhibitors and DNMT inhibitors, where SAR studies at the C2 and C4 positions have delineated potency-determining structural features [1]. The bromomethyl handle at C2 permits systematic exploration of amine and ether-linked substituents, while the 4-methoxy group provides a fixed electronic reference point against which analog potency can be calibrated.

Quote Request

Request a Quote for 2-(Bromomethyl)-4-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.